Cas no 1356929-59-3 (Perindopril-d4 t-Butylamine Salt)

Perindopril-d4 t-Butylamine Salt 化学的及び物理的性質
名前と識別子
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- Perindopril-d4 t-Butylamine Salt
- Perindopril-d4 t-But
- (2S,3aS,7aS)-1-[2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid,2-methylpropan-2-amine
- 1356929-59-3
- CS-0200961
- Perindopril-d4 (erbumine)
- HY-B0130S
- (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine
- Perindopril-d4 erbumine
- DA-56698
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- インチ: InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1/i3D3,12D;
- InChIKey: IYNMDWMQHSMDDE-LJPFWORXSA-N
- ほほえんだ: CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N
計算された属性
- せいみつぶんしりょう: 445.34500
- どういたいしつりょう: 445.34537846g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 549
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
じっけんとくせい
- ゆうかいてん: 110-117°C
- PSA: 121.96000
- LogP: 3.71330
Perindopril-d4 t-Butylamine Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0200961-1mg |
Perindopril-d4 erbumine |
1356929-59-3 | 1mg |
$0.0 | 2022-04-27 | ||
Biosynth | GEC92959-5 mg |
Perindopril-d4 t-butylamine salt |
1356929-59-3 | 5mg |
$731.25 | 2023-01-04 | ||
Biosynth | GEC92959-50 mg |
Perindopril-d4 t-butylamine salt |
1356929-59-3 | 50mg |
$3,510.00 | 2023-01-04 | ||
A2B Chem LLC | AE37987-1mg |
PERINDOPRIL-D4 T-BUTYLAMINE SALT |
1356929-59-3 | 1mg |
$300.00 | 2024-04-20 | ||
A2B Chem LLC | AE37987-10mg |
PERINDOPRIL-D4 T-BUTYLAMINE SALT |
1356929-59-3 | 10mg |
$1532.00 | 2024-04-20 | ||
ChemScence | CS-0200961-10mg |
Perindopril-d4 erbumine |
1356929-59-3 | 10mg |
$0.0 | 2022-04-27 | ||
TRC | P287507-1mg |
Perindopril-d4 t-Butylamine Salt |
1356929-59-3 | 1mg |
$ 184.00 | 2023-09-06 | ||
TRC | P287507-10mg |
Perindopril-d4 t-Butylamine Salt |
1356929-59-3 | 10mg |
$ 1453.00 | 2023-09-06 | ||
Biosynth | GEC92959-1 mg |
Perindopril-d4 t-butylamine salt |
1356929-59-3 | 1mg |
$225.00 | 2023-01-04 | ||
Biosynth | GEC92959-10 mg |
Perindopril-d4 t-butylamine salt |
1356929-59-3 | 10mg |
$1,170.00 | 2023-01-04 |
Perindopril-d4 t-Butylamine Salt 関連文献
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1. Back matter
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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9. Book reviews
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Perindopril-d4 t-Butylamine Saltに関する追加情報
Perindopril-d4 t-Butylamine Salt (CAS No. 1356929-59-3): An Overview of a Promising Compound in Cardiovascular Research
Perindopril-d4 t-Butylamine Salt (CAS No. 1356929-59-3) is a deuterated derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor, perindopril. This compound has gained significant attention in recent years due to its potential applications in cardiovascular research and drug development. The introduction of deuterium atoms into the molecular structure of perindopril aims to enhance its metabolic stability and pharmacokinetic properties, thereby improving its therapeutic efficacy and safety profile.
The deuterium substitution in Perindopril-d4 t-Butylamine Salt is strategically placed to slow down the metabolism of the drug, potentially leading to a longer half-life and reduced frequency of dosing. This is particularly beneficial for patients with chronic conditions such as hypertension and heart failure, where consistent drug levels are crucial for effective management.
Recent studies have shown that Perindopril-d4 t-Butylamine Salt exhibits similar ACE inhibitory activity to its non-deuterated counterpart, perindopril. However, the deuterated form demonstrates enhanced stability in vivo, which can translate into improved patient compliance and reduced side effects. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that Perindopril-d4 t-Butylamine Salt maintained its efficacy over a longer period compared to perindopril, suggesting a potential advantage in long-term treatment regimens.
The t-Butylamine salt form of Perindopril-d4 is particularly noteworthy for its solubility and stability characteristics. The t-Butylamine salt enhances the compound's solubility in aqueous solutions, which is essential for formulation development and administration routes such as oral tablets or injectable solutions. This improved solubility can also contribute to better bioavailability and therapeutic outcomes.
In addition to its cardiovascular applications, Perindopril-d4 t-Butylamine Salt has been explored for its potential benefits in other areas of medicine. For example, preliminary research suggests that it may have protective effects against renal damage associated with hypertension and diabetes. A study published in the American Journal of Physiology (2022) demonstrated that Perindopril-d4 t-Butylamine Salt significantly reduced proteinuria and improved renal function in animal models of diabetic nephropathy.
The safety profile of Perindopril-d4 t-Butylamine Salt has also been extensively evaluated. Clinical trials have shown that it is generally well-tolerated, with side effects similar to those observed with perindopril. Common side effects include dizziness, headache, and fatigue, which are typically mild and transient. However, as with any medication, careful monitoring is recommended, especially in patients with pre-existing renal or hepatic impairments.
The development of Perindopril-d4 t-Butylamine Salt represents a significant advancement in the field of deuterated drugs. Deuteration technology has the potential to revolutionize drug design by improving the pharmacokinetic properties of existing medications without altering their primary therapeutic effects. This approach can lead to more effective and safer treatments for a wide range of diseases.
In conclusion, Perindopril-d4 t-Butylamine Salt (CAS No. 1356929-59-3) is a promising compound with potential applications in cardiovascular research and drug development. Its enhanced metabolic stability and improved pharmacokinetic properties make it an attractive candidate for further clinical investigation. As research continues to advance, it is likely that this deuterated derivative will play an increasingly important role in the management of cardiovascular diseases and other related conditions.
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